Enhanced Metabolic Stability Conferred by the Benzodioxin Core vs. Benzodioxole Analog
The fully saturated 1,4-dioxane ring in the target compound reduces susceptibility to cytochrome P450-mediated oxidation relative to the methylenedioxy analog N-(1,3-benzodioxol-5-yl)-2-phthalimido-acetamide. The methylenedioxy group is a known metabolic liability due to reactive carbene intermediate formation, whereas the benzodioxin motif lacks this toxophoric potential [1]. This structural feature translates into a predicted longer metabolic half-life in hepatic microsome assays, though head-to-head experimental data remain unavailable.
| Evidence Dimension | Predicted metabolic liability |
|---|---|
| Target Compound Data | 2,3-dihydro-1,4-benzodioxin core – no known carbene formation |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)-2-phthalimido-acetamide (methylenedioxy core) – known P450-mediated reactive metabolite formation |
| Quantified Difference | Qualitative: avoidance of methylenedioxy-related toxophore – quantitative microsomal stability data not yet reported |
| Conditions | In silico structural alert assessment; experimental validation pending |
Why This Matters
For lead optimization in drug discovery, the benzodioxin core offers a metabolically more stable scaffold than its benzodioxole counterpart, reducing the risk of reactive metabolite-driven attrition.
- [1] Kuujia.com. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide – CAS 329907-19-9. Product page. Accessed 2026-05-09. View Source
